molecular formula C17H13BrN2O2 B13706265 4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde

4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde

Katalognummer: B13706265
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: OVSJDSKNOVCTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022649” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022649” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of “MFCD33022649” typically involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022649” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022649” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “MFCD33022649” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

“MFCD33022649” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of “MFCD33022649” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.

Eigenschaften

Molekularformel

C17H13BrN2O2

Molekulargewicht

357.2 g/mol

IUPAC-Name

5-bromo-4-(2-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-8-4-5-9-14(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)

InChI-Schlüssel

OVSJDSKNOVCTME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(NC(=N3)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.